molecular formula C31H54Cl2N4O7 B2884038 LCL521 Dihydrochloride

LCL521 Dihydrochloride

Cat. No.: B2884038
M. Wt: 665.7 g/mol
InChI Key: RGUSRMLMLNVDSF-QJCVVZHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LCL521 dihydrochloride is a chemical compound known for its role as an inhibitor of acid ceramidase, an enzyme involved in the metabolism of sphingolipids. This compound is a prodrug form of B13, designed to enhance lysosomal delivery and cellular potency . It has a molecular formula of C31H54Cl2N4O7 and a molecular weight of 665.69 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

LCL521 dihydrochloride is synthesized through a series of chemical reactions involving the esterification of N,N-dimethyl glycine with B13. The process involves the use of specific reagents and conditions to ensure the efficient formation of the desired product . The compound is typically prepared in a powder form and stored under desiccated conditions at temperatures ranging from -10 to -25°C .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The compound is then subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) to confirm its purity .

Chemical Reactions Analysis

Types of Reactions

LCL521 dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .

Major Products Formed

Scientific Research Applications

LCL521 dihydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its enhanced lysosomal delivery and increased cellular potency compared to its parent compound B13.

Properties

IUPAC Name

[(2R,3R)-3-[2-(dimethylamino)acetyl]oxy-3-(4-nitrophenyl)-2-(tetradecanoylamino)propyl] 2-(dimethylamino)acetate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52N4O7.2ClH/c1-6-7-8-9-10-11-12-13-14-15-16-17-28(36)32-27(24-41-29(37)22-33(2)3)31(42-30(38)23-34(4)5)25-18-20-26(21-19-25)35(39)40;;/h18-21,27,31H,6-17,22-24H2,1-5H3,(H,32,36);2*1H/t27-,31-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUSRMLMLNVDSF-QJCVVZHISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(COC(=O)CN(C)C)C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)CN(C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@H](COC(=O)CN(C)C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)CN(C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H54Cl2N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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